hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid
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Overview
Description
Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is a derivative of cyclopentane and furan, featuring a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then hydrogenated to yield the hexahydro derivative. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and oxidation processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-cyclopenta[c]furan-1-one: This compound lacks the carboxylic acid group but shares a similar core structure.
1H-Cyclopenta[c]furan, hexahydro-1,1-dimethyl-4-methylene-: This derivative features additional methyl groups and a methylene bridge.
Uniqueness
Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is unique due to its combination of a cyclopentane ring, a furan ring, and a carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1803562-54-0 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h5-7H,1-4H2,(H,9,10) |
InChI Key |
GLKJJVOXLBAMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(C2C1)C(=O)O |
Origin of Product |
United States |
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